
Amyloid beta-Protein (1-28)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Amyloid beta-Protein (1-28) is a fragment of the Amyloid beta-Protein (Aβ), which is produced through the proteolytic processing of a transmembrane protein, amyloid precursor protein (APP), by β- and γ-secretases . Aβ accumulation in the brain is proposed to be an early toxic event in the pathogenesis of Alzheimer’s disease .
Synthesis Analysis
The synthesis of Amyloid beta-Protein (1-28) involves the proteolytic processing of APP by β- and γ-secretases . This process is a crucial part of the pathogenesis of Alzheimer’s disease .Molecular Structure Analysis
The three-dimensional solution structure of residues 1-28 of the amyloid beta-peptide was determined using nuclear magnetic resonance spectroscopy, distance geometry, and molecular dynamic techniques . The folding of the peptide forms a predominantly a-helical structure with a bend centered at residue 12 .Physical And Chemical Properties Analysis
The physical and chemical properties of Amyloid beta-Protein (1-28) are still under investigation. Some studies have identified seven metastable states of Amyloid beta-Protein (1-28) using homology of dimension 2, corresponding to seven local minimums in the free energy landscape .科学的研究の応用
Alzheimer’s Disease Research
Amyloid beta-Protein (1-28) is a key focus in Alzheimer’s disease research . Most studies have concentrated on the pathological effects of high levels of the protein in causing cognitive impairment and Alzheimer’s disease . The deposition of amyloid plaques in the vicinity of the synapse is a characteristic feature of Alzheimer’s disease .
Physiological Function in the Central Nervous System
There is evidence that the Amyloid Precursor Protein (APP), from which Amyloid beta-Protein (1-28) is derived, has a physiological trophic function on the central nervous system . APP plays a role in the nervous system, possibly through promotion of neurite outgrowth and also long-term potentiation (LTP) by modulation of calcium release .
Neuronal Homeostasis
Amyloid beta-Protein (1-28) is reported to have both protective and toxic effects in neurons . APP is a glycoprotein that plays a significant role in maintaining neuronal homeostasis like signaling, neuronal development, and intracellular transport .
Neuroprotection
There is a suggestion that a physiological effect of Amyloid beta-Protein (1-28) during aging is neuroprotection, secondary to its ability to induce hypoxia inducible factor-1α .
Antimicrobial Activity
Amyloid beta-Protein (1-28) has been suggested to have antimicrobial activity .
Blood-Brain Barrier Integrity
Amyloid beta-Protein (1-28) is also suggested to play a role in blocking leaks in the blood-brain barrier .
Recovery from Brain Injury
There is evidence that Amyloid beta-Protein (1-28) enhances recovery from posttraumatic brain injury .
Cancer Suppression
Amyloid beta-Protein (1-28) is possibly involved in suppressing cancer through inhibition of oncogenic viruses .
作用機序
Target of Action
Amyloid beta-Protein (1-28), also known as Beta-Amyloid (1-28), primarily targets the Amyloid Precursor Protein (APP) . APP is a transmembrane glycoprotein from which amyloid-beta (Aβ) peptides are generated after proteolytic cleavage . The physiological functions of APP in the human adult brain are very diverse, including intracellular signaling, synaptic and neuronal plasticity, and cell adhesion .
Mode of Action
Amyloid beta-Protein (1-28) is produced through the proteolytic processing of APP by β- and γ-secretases . At physiological levels, it reduces the excitatory activity of potassium channels and reduces neuronal apoptosis . It enhances synaptic plasticity and learning and memory in animals by promoting long-term potentiation (LTP) in the hippocampus . Its action involves increasing the release of the neurotransmitter acetylcholine and activation of nicotinic acetylcholine receptors .
Biochemical Pathways
The proteolytic processing of APP by β- and γ-secretases leads to the generation of Amyloid beta-Protein (1-28) . This process is part of the amyloidogenic pathway, one of the two pathways (the other being non-amyloidogenic) that APP proteolysis follows . The accumulation of Aβ peptides can exert neurotoxicity and ultimately lead to neuronal cell death .
Pharmacokinetics
The pharmacokinetics of Amyloid beta-Protein (1-28) in the brain is still under investigation. It has been suggested that bispecific antibodies that utilize the transferrin receptor (tfr) as a shuttle for transport across the blood-brain barrier (bbb) can access the brain better than traditional monospecific antibodies .
Result of Action
The accumulation of Amyloid beta-Protein (1-28) peptides and APP can exert neurotoxicity and ultimately lead to neuronal cell death . High doses of Aβ have been shown to inhibit memory in mice, while low dose (picomolar) quantities of Aβ enhance memory in mice .
Action Environment
The environment in which Amyloid beta-Protein (1-28) acts can influence its action, efficacy, and stability. For instance, it has been suggested that a physiological effect of Aβ during aging is neuroprotection, secondary to its ability to induce hypoxia-inducible factor-1α . Other suggested physiological effects of Aβ include antimicrobial activity, blocking leaks in the blood-brain barrier, enhancing recovery from posttraumatic brain injury, and possibly suppressing cancer through inhibition of oncogenic viruses .
将来の方向性
The future directions in the study of Amyloid beta-Protein (1-28) include the development of agents acting on Aβ, its receptors, and tau protein, such as small molecules, vaccines, and antibodies against Aβ; inhibitors or modulators of β- and γ-secretase; Aβ-degrading proteases; tau protein inhibitors and vaccines; amyloid dyes and microRNAs . These prospects aim to stop or reverse the progression of Alzheimer’s disease .
特性
IUPAC Name |
6-amino-2-[[4-amino-2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[(2-amino-3-carboxypropanoyl)amino]propanoylamino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoylamino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C145H209N41O46/c1-71(2)49-93(138(225)186-118(74(7)8)142(229)181-97(52-79-29-18-13-19-30-79)132(219)175-95(50-77-25-14-11-15-26-77)129(216)163-76(10)120(207)167-90(40-44-111(196)197)127(214)179-103(60-115(204)205)139(226)184-116(72(3)4)141(228)158-65-109(193)165-105(67-188)140(227)178-101(58-107(150)191)136(223)172-92(144(231)232)32-21-23-47-147)173-123(210)86(31-20-22-46-146)168-125(212)88(38-42-106(149)190)170-133(220)98(54-81-61-153-68-159-81)177-135(222)100(56-83-63-155-70-161-83)182-143(230)117(73(5)6)185-128(215)91(41-45-112(198)199)171-130(217)94(53-80-34-36-84(189)37-35-80)164-108(192)64-157-122(209)104(66-187)183-137(224)102(59-114(202)203)180-134(221)99(55-82-62-154-69-160-82)176-124(211)87(33-24-48-156-145(151)152)169-131(218)96(51-78-27-16-12-17-28-78)174-126(213)89(39-43-110(194)195)166-119(206)75(9)162-121(208)85(148)57-113(200)201/h11-19,25-30,34-37,61-63,68-76,85-105,116-118,187-189H,20-24,31-33,38-60,64-67,146-148H2,1-10H3,(H2,149,190)(H2,150,191)(H,153,159)(H,154,160)(H,155,161)(H,157,209)(H,158,228)(H,162,208)(H,163,216)(H,164,192)(H,165,193)(H,166,206)(H,167,207)(H,168,212)(H,169,218)(H,170,220)(H,171,217)(H,172,223)(H,173,210)(H,174,213)(H,175,219)(H,176,211)(H,177,222)(H,178,227)(H,179,214)(H,180,221)(H,181,229)(H,182,230)(H,183,224)(H,184,226)(H,185,215)(H,186,225)(H,194,195)(H,196,197)(H,198,199)(H,200,201)(H,202,203)(H,204,205)(H,231,232)(H4,151,152,156) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKVKXQGLWBAFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C(CC4=CNC=N4)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC6=CNC=N6)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C145H209N41O46 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3262.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Amyloid beta-Protein (1-28) | |
Q & A
A: Beta-amyloid (1-28) can bind to several targets on neuronal cells, including cholinergic receptors. [] This binding disrupts normal cellular signaling pathways. For instance, the peptides negatively affect the muscarinic cholinergic receptor (MAChR)-mediated increase of cytosolic calcium concentration. This disruption is particularly pronounced in aged rat brains, where the peptides further exacerbate age-related decline in calcium signaling. [] Additionally, the accumulation of beta-amyloid (1-28), particularly within the hippocampus, has been shown to cause neuronal loss and impair cognitive function in rats. [] This suggests that beta-amyloid (1-28) plays a role in the neuronal degeneration and cognitive decline observed in Alzheimer's disease.
A: Beta-amyloid (1-28) is a peptide fragment comprised of 28 amino acids. While its full molecular formula and weight can be calculated based on its amino acid sequence, the exact 3D structure can vary. Research using NMR spectroscopy has shown that both rat and human beta-amyloid (1-28) can bind zinc ions (Zn2+). [] The specific amino acids involved in this binding differ slightly between species, highlighting potential variations in their biological effects. [] Understanding this interaction is crucial as zinc dyshomeostasis is implicated in amyloid plaque formation, a hallmark of Alzheimer's disease.
A: While Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for analyzing peptide-ligand interactions, challenges exist when studying zinc binding. [] Zinc deposition on stainless steel emitters can lead to inaccurate binding constant (Kb) measurements. Researchers have developed strategies to address this, including switching to glass emitters and using reference peptides like neurotensin and reference ligands like copper (II). [] These methods help account for nonspecific binding and in-source dissociation, improving the accuracy of Kb determination for beta-amyloid (1-28) and zinc. []
A: Intrahippocampal injections of beta-amyloid (1-28) in rats result in specific behavioral deficits. [] These include impaired psychomotor coordination, particularly in the initial weeks following injection, and long-lasting learning impairments as evidenced by poor performance in passive avoidance tasks. [] Interestingly, these behavioral changes are not always accompanied by significant neuronal loss in the hippocampus, suggesting that beta-amyloid (1-28) may impact cognitive function through mechanisms beyond direct neuronal death. []
A: High-resolution NMR spectroscopy provides valuable insights into the structure of beta-amyloid (1-28) fibrils, which are characteristic of Alzheimer's disease. [] Understanding the precise arrangement of beta-amyloid (1-28) within these fibrils is crucial for developing targeted therapies aimed at disrupting their formation or promoting their clearance.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

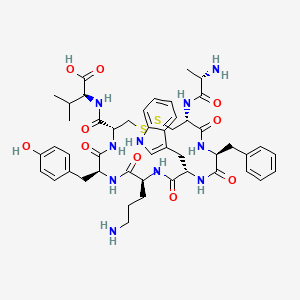

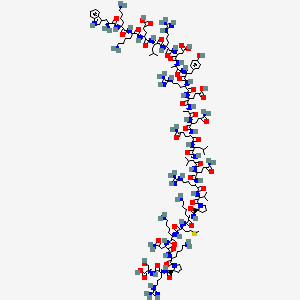
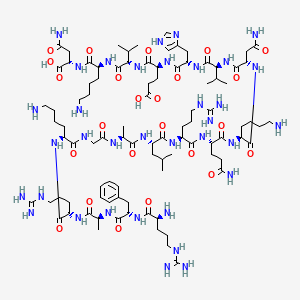

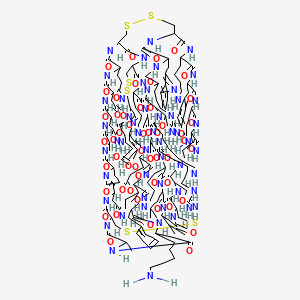

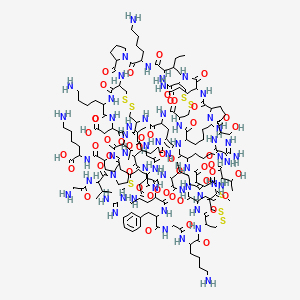


![[Glu27]-PKC (19-36)](/img/structure/B612418.png)

